molecular formula C17H15Cl2N5OS B12144933 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide

Cat. No.: B12144933
M. Wt: 408.3 g/mol
InChI Key: LGYJGZSCNGYLBS-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a dichlorophenyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide is unique due to its combination of a triazole ring, dichlorophenyl group, and acetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-2-4-11(5-3-10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-12(18)6-13(19)8-14/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

LGYJGZSCNGYLBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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